molecular formula C28H23NO4 B557938 Fmoc-2-Nal-OH CAS No. 112883-43-9

Fmoc-2-Nal-OH

Cat. No. B557938
M. Wt: 437.5 g/mol
InChI Key: JYUTZJVERLGMQZ-SANMLTNESA-N
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Description

Fmoc-2-Nal-OH, also known as (S)-N-Fmoc-3-(2-naphthyl)alanine, is an Fmoc protected form of alanine . Fmoc protected amino acids are quite useful in solid-phase peptide synthesis .


Synthesis Analysis

Fmoc-2-Nal-OH is used in the solid-phase peptide synthesis . The Fmoc group can be easily removed with a piperidine solution without disturbing the acid labile linker between the peptide and the resin .


Molecular Structure Analysis

The molecular formula of Fmoc-2-Nal-OH is C28H23NO4 . It has a molecular weight of 437.49 .


Chemical Reactions Analysis

Fmoc-2-Nal-OH is used in Fmoc solid-phase peptide synthesis . The Fmoc group can be easily removed with a piperidine solution .


Physical And Chemical Properties Analysis

Fmoc-2-Nal-OH is a solid at 20°C . It has a density of 1.3±0.1 g/cm3, a boiling point of 690.7±50.0 °C at 760 mmHg, and a flash point of 371.6±30.1 °C . It has a molar refractivity of 126.2±0.3 cm3, a polar surface area of 76 Å2, and a molar volume of 337.5±3.0 cm3 .

Scientific Research Applications

  • Hydrogel Formation and Characterization : Fmoc-protected amino acids like Fmoc-Phe-OH form stable and transparent hydrogels, which can be used to prepare and stabilize fluorescent silver nanoclusters. These hydrogels exhibit interesting fluorescent properties, making them applicable in fields like nanotechnology and material sciences (Roy & Banerjee, 2011).

  • Antibacterial Composite Materials : Fmoc-decorated self-assembling building blocks, such as Fmoc-pentafluoro-l-phenylalanine-OH, show promising antibacterial and anti-inflammatory capabilities. They can be integrated into resin-based composites, enhancing the antibacterial properties of these materials without compromising their mechanical and optical properties (Schnaider et al., 2019).

  • Antimicrobial Activity of Supramolecular Gels : Supramolecular hydrogels based on Fmoc-functionalized amino acids, like FMOC-Lys(FMOC)-OH, exhibit antimicrobial activity. Their structure and properties can be altered by incorporating colloidal and ionic silver, enhancing their antimicrobial effectiveness (Croitoriu et al., 2021).

  • Hybrid Nanomaterial Development : Fmoc-protected amino acid-based hydrogels can incorporate functionalized single-walled carbon nanotubes, creating hybrid nanomaterials with enhanced thermal stability and conductivity. These materials are significant in nanotechnology and material science applications (Roy & Banerjee, 2012).

  • Bio-inspired Functional Materials : Fmoc-modified amino acids and short peptides have extensive applications in cell cultivation, bio-templating, drug delivery, and therapeutic properties. Their self-assembly features and hydrophobic and aromatic properties make them useful in developing various functional materials (Tao et al., 2016).

  • Cell Culture Applications : Fmoc-peptide hydrogels, like Fmoc-diphenylalanine, can be modified to enhance compatibility with different cell types for in vitro cell culture. These modifications can provide gels with tunable chemical and mechanical properties, useful in biomedical research (Jayawarna et al., 2009).

Safety And Hazards

Fmoc-2-Nal-OH should be handled with care to avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-naphthalen-2-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H23NO4/c30-27(31)26(16-18-13-14-19-7-1-2-8-20(19)15-18)29-28(32)33-17-25-23-11-5-3-9-21(23)22-10-4-6-12-24(22)25/h1-15,25-26H,16-17H2,(H,29,32)(H,30,31)/t26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYUTZJVERLGMQZ-SANMLTNESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-2-Nal-OH

CAS RN

112883-43-9
Record name (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(naphthalen-2-yl)propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
31
Citations
T Van Lam van, T Ivanova, K Hardes… - …, 2019 - Wiley Online Library
The activation of viral glycoproteins by the host protease furin is an essential step in the replication of numerous pathogenic viruses. Thus, effective inhibitors of furin could serve as …
AWH Cheung, L Qi, V Gore, XJ Chu, D Bartkovitz… - Bioorganic & medicinal …, 2005 - Elsevier
… To the resulting 11 resins (H 2 N-Z-resin) in eleven separate reaction vessels were sequentially added amino acids Fmoc-2-Nal-OH; Fmoc-Arg(Pmc)-OH and Fmoc-DPhe-OH using …
Number of citations: 13 www.sciencedirect.com
HT Kuo, J Pan, Z Zhang, J Lau, H Merkens… - Molecular …, 2018 - ACS Publications
68 Ga-PSMA-11 is currently the most popular prostate-specific membrane antigen (PSMA) radioligand used in the clinic to detect prostate cancer and metastases. However, the high …
Number of citations: 48 pubs.acs.org
L Adler-Abramovich, E Gazit - Chemical Society Reviews, 2014 - pubs.rsc.org
Bio-inspired nano-materials can be formed by the ordered assembly of elementary building blocks using recognition modules and structural elements. Among the biological sources, …
Number of citations: 608 pubs.rsc.org
S Hirata, K Mishiro, T Higashi, T Fuchigami… - Nuclear Medicine and …, 2022 - Elsevier
… After attachment of compound 1 to 2-chlorotrityl chloride resin, Fmoc-2-Nal-OH, N-Fmoc-tranexamic acid, Fmoc-Asp(OtBu)-OH and DOTA-tris(tBu ester) were sequentially introduced by …
Number of citations: 3 www.sciencedirect.com
HD Glossop, GH De Zoysa, Y Hemar… - …, 2019 - ACS Publications
Peptides can serve as versatile therapeutics with a highly modular structure and tunable biophysical properties. In particular, the efficacy of peptide antibiotics against drug-resistant …
Number of citations: 27 pubs.acs.org
S Jia, S Ji, J Zhao, Y Lv, J Wang, D Sun… - Small …, 2023 - Wiley Online Library
Adjuvants play an important role in enhancing vaccine‐induced immune protection. Adequate cellular uptake, robust lysosomal escape, and subsequent antigen cross‐presentation are …
Number of citations: 3 onlinelibrary.wiley.com
F Lundmark, G Olanders, SS Rinne, A Abouzayed… - Pharmaceutics, 2022 - mdpi.com
Prostate-specific membrane antigen (PSMA) is overexpressed in the majority of prostate cancer cells and is considered to be an important target for the molecular imaging and therapy …
Number of citations: 5 www.mdpi.com
X Ding, Y Wang - Journal of Materials Chemistry B, 2017 - pubs.rsc.org
Here we define hydrogels crosslinked by weak bonds as physical hydrogels. They possess unique features including reversible bonding, shear thinning and stimuli-responsiveness. …
Number of citations: 93 pubs.rsc.org
E Murce, E de Blois, S van den Berg… - Royal Society …, 2023 - royalsocietypublishing.org
… , rt; (ii) 20% 4-methyl piperidine in DMF, 15 min, rt; (iii) 3, Et 3 N, DCM, overnight, rt; (iv) Pd(PPh 3 ) 4 , morpholine, DCM, 3 h, rt; (v) elongation of the peptide chain with Fmoc-2-Nal-OH, …
Number of citations: 1 royalsocietypublishing.org

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